Amino-O-tolyl-acetic acid methyl ester hydrochloride
CAS No.: 191401-35-1
Cat. No.: VC20915192
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191401-35-1 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H |
| Standard InChI Key | IKDHYWCEIUBSOM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(C(=O)OC)N.Cl |
| Canonical SMILES | CC1=CC=CC=C1C(C(=O)OC)N.Cl |
Introduction
Amino-O-tolyl-acetic acid methyl ester hydrochloride, also known as Methyl 2-amino-2-(2-methylphenyl)acetate HCl or Methyl 2-amino-2-(o-tolyl)acetate hydrochloride, is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of approximately 215.68 g/mol . This compound features an amino group attached to an o-tolyl-acetic acid methyl ester, with the hydrochloride form indicating the presence of a hydrochloric acid salt.
Synthesis Methods
The synthesis of Amino-O-tolyl-acetic acid methyl ester hydrochloride can be achieved through various methods involving organic chemistry techniques such as condensation reactions or modifications from related compounds like o-toluidine derivatives.
Biological Activity and Applications
This compound has been studied for its potential biological activities:
Potential Inhibitory Effects
A study published in "Bioorganic & Medicinal Chemistry Letters" investigated its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan breakdown. The results showed moderate inhibitory activity against IDO.
Radioligand Precursor
It serves as a precursor for synthesizing radioligands used in imaging techniques like positron emission tomography (PET). Specifically, it was used for creating radioligands targeting the dopamine transporter (DAT), crucial for dopamine signaling in the brain.
Safety Considerations
Safety data indicates that handling this compound requires caution due to potential hazards:
| Symbol(GHS) | Signal Word | Hazard Statements |
|---|---|---|
| GHS07 | Warning | H319-H315-H335 |
Precautionary measures include wearing protective gear like gloves and eyeshields when handling this substance due to risks associated with skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume